molecular formula C10H9FO B115239 1-[4-(1-Fluoroethenyl)phenyl]ethanone CAS No. 157437-39-3

1-[4-(1-Fluoroethenyl)phenyl]ethanone

Cat. No.: B115239
CAS No.: 157437-39-3
M. Wt: 164.18 g/mol
InChI Key: HOXKLYUWYXSHNF-UHFFFAOYSA-N
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Description

1-[4-(1-Fluoroethenyl)phenyl]ethanone is an aromatic ketone characterized by a fluoroethenyl substituent at the para position of the acetophenone core. Its molecular formula is C₁₀H₉FO, with a molecular weight of 164.18 g/mol. The compound features a reactive α,β-unsaturated ketone system, making it valuable in synthetic organic chemistry for nucleophilic additions and cyclization reactions. The fluoroethenyl group enhances its electron-withdrawing properties, influencing both reactivity and stability .

Properties

CAS No.

157437-39-3

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-[4-(1-fluoroethenyl)phenyl]ethanone

InChI

InChI=1S/C10H9FO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1H2,2H3

InChI Key

HOXKLYUWYXSHNF-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C(=C)F

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=C)F

Synonyms

Ethanone, 1-[4-(1-fluoroethenyl)phenyl]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 1-[4-(1-Fluoroethenyl)phenyl]ethanone to other acetophenone derivatives are analyzed below, focusing on physicochemical properties, synthetic routes, and biological activities.

Structural Analogues

Compound Name Substituent at Para Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-[4-(1-Fluoroethenyl)phenyl]ethanone 1-Fluoroethenyl C₁₀H₉FO 164.18 High reactivity in cycloadditions
1-[4-(2-Phenylethenyl)phenyl]ethanone Styryl (C₆H₅-CH=CH-) C₁₆H₁₄O 222.29 Fluorescence properties; used in OLEDs
1-[4-(Phenylsulfonyl)phenyl]ethanone Phenylsulfonyl (C₆H₅-SO₂-) C₁₄H₁₂O₃S 260.31 Antiproliferative activity (IC₅₀: 8–12 µM)
1-[4-(1H-Imidazol-1-yl)phenyl]ethanone Imidazole C₁₁H₁₀N₂O 186.22 Antimicrobial activity (MIC: 16–64 µg/mL)
1-[4-(1,1-Dimethylethyl)phenyl]ethanone tert-Butyl C₁₂H₁₆O 176.25 Industrial solvent; high thermal stability

Physicochemical Properties

  • Melting Points: 1-[4-(1-Fluoroethenyl)phenyl]ethanone: Not reported in evidence; estimated 85–90°C based on analogues. 1-(4-(Phenylsulfonyl)phenyl)ethanone derivatives: Range 123–167°C (e.g., 7e: 131–134°C; 7f: 165–167°C) . tert-Butyl-substituted derivative: Melting point ~45–50°C (liquid at room temperature) .
  • Solubility :

    • Fluorinated derivatives (e.g., 1-Fluoroethenyl) exhibit lower water solubility (<0.1 mg/mL) due to hydrophobicity, whereas imidazole-containing analogues show moderate solubility in polar solvents (e.g., DMSO) .

Key Research Findings

  • Electron-Withdrawing Effects: The fluoroethenyl group in 1-[4-(1-Fluoroethenyl)phenyl]ethanone enhances electrophilicity, facilitating Michael additions and Diels-Alder reactions compared to styryl or tert-butyl analogues .
  • Metabolic Stability: Fluorinated acetophenones (e.g., Iloperidone metabolites) demonstrate reduced oxidative metabolism due to fluorine’s electronegativity, improving pharmacokinetic profiles .
  • Safety Profiles : tert-Butyl derivatives require stringent handling (UN1224 classification) due to flammability, whereas imidazole-based compounds exhibit low acute toxicity (LD₅₀ > 500 mg/kg) .

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